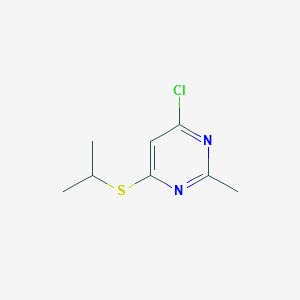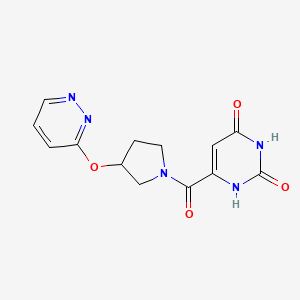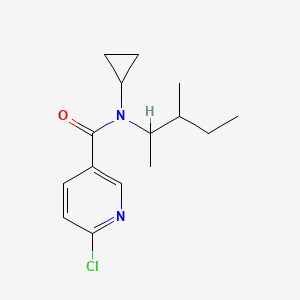
6-chloro-N-cyclopropyl-N-(3-methylpentan-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-cyclopropyl-N-(3-methylpentan-2-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyridine carboxamide family and has been studied extensively for its unique properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclopropyl-N-(3-methylpentan-2-yl)pyridine-3-carboxamide is not yet fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-N-cyclopropyl-N-(3-methylpentan-2-yl)pyridine-3-carboxamide has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-chloro-N-cyclopropyl-N-(3-methylpentan-2-yl)pyridine-3-carboxamide in lab experiments is its potent antitumor activity. However, one of the limitations is its complex synthesis process, which can make it difficult to obtain large quantities of the compound for testing.
Future Directions
There are several future directions for the study of 6-chloro-N-cyclopropyl-N-(3-methylpentan-2-yl)pyridine-3-carboxamide. Some of these include:
1. Further investigation into the mechanism of action of the compound.
2. Development of more efficient synthesis methods for the compound.
3. Testing the compound in clinical trials to determine its safety and efficacy as a potential cancer treatment.
4. Studying the potential use of the compound in combination with other cancer treatments.
5. Investigating the potential use of the compound in the treatment of other diseases such as inflammation and autoimmune disorders.
Conclusion:
In conclusion, 6-chloro-N-cyclopropyl-N-(3-methylpentan-2-yl)pyridine-3-carboxamide is a chemical compound that has shown promising potential as a cancer treatment. Its unique properties and potent antitumor activity make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 6-chloro-N-cyclopropyl-N-(3-methylpentan-2-yl)pyridine-3-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 6-chloro-3-pyridinecarboxylic acid with cyclopropylamine and 3-methylpentan-2-one in the presence of a catalyst. The resulting compound is then purified using various techniques such as chromatography and recrystallization.
Scientific Research Applications
6-chloro-N-cyclopropyl-N-(3-methylpentan-2-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as a potential treatment for cancer. Studies have shown that this compound has potent antitumor activity and can inhibit the growth of various cancer cells.
properties
IUPAC Name |
6-chloro-N-cyclopropyl-N-(3-methylpentan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-4-10(2)11(3)18(13-6-7-13)15(19)12-5-8-14(16)17-9-12/h5,8-11,13H,4,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNOLSACENALNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)N(C1CC1)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594545.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2594548.png)


![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2594553.png)
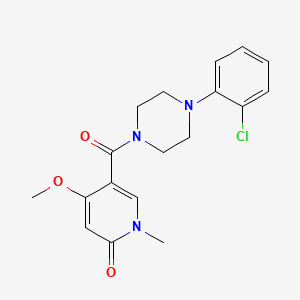
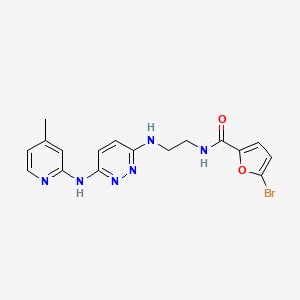
![Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate](/img/structure/B2594558.png)
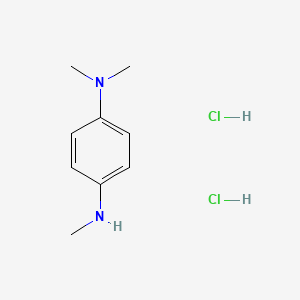
![Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2594560.png)
![N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2594561.png)
